

Head-to-head comparison of TTA-Q6 and NNC 55-0396

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Compound of Interest

Compound Name: TTA-Q6

Cat. No.: B15577178

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An Objective Head-to-Head Comparison of **TTA-Q6** and NNC 55-0396 for Researchers

In the landscape of neurological and cardiovascular research, the selective inhibition of T-type calcium channels (Cav3) has emerged as a promising therapeutic strategy. Among the pharmacological tools available, **TTA-Q6** and NNC 55-0396 are two antagonists that have garnered significant attention. This guide provides a detailed, data-driven comparison of these two compounds to aid researchers, scientists, and drug development professionals in selecting the appropriate tool for their experimental needs.

Mechanism of Action

Both **TTA-Q6** and NNC 55-0396 exert their effects by blocking T-type calcium channels, which are low-voltage activated channels crucial for regulating neuronal excitability and pacemaker activity.[1][2] NNC 55-0396 is a structural analog of mibefradil, designed to be more selective for T-type over L-type calcium channels by resisting hydrolysis into a metabolite that inhibits high-voltage-activated (HVA) channels.[3][4] **TTA-Q6** is also characterized as a potent and selective T-type Ca²⁺ channel antagonist.[5][6]

Quantitative Performance Data

The following tables summarize the available quantitative data for **TTA-Q6** and NNC 55-0396. It is important to note that a direct head-to-head comparison study under identical experimental conditions is not readily available in the published literature. The data presented here are

compiled from various sources and should be interpreted with consideration of the different experimental setups.

Table 1: In Vitro Potency and Selectivity

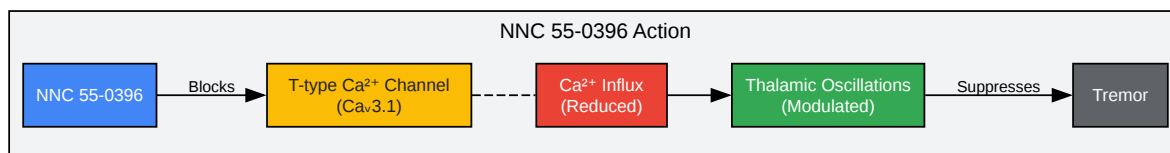
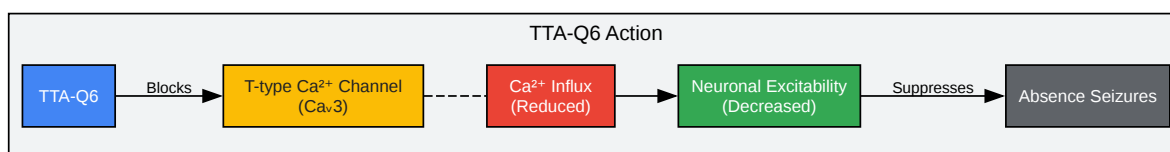
Compound	Target	Assay Type	Cell Line	IC50	Selectivity Notes	Reference
TTA-Q6	T-type Ca2+ channels	FLIPR (depolarized)	Not Specified	14 nM	Potent T-type antagonist with minimized PXR activation.	[6]
T-type Ca2+ channels	FLIPR (hyperpolarized)	Not Specified	590 nM	[6]		
NNC 55-0396	Cav3.1 T-type channels	Electrophysiology	HEK293	6.8 μM	Highly selective; no discernible effect on high voltage-activated (L-type) channels up to 100 μM in INS-1 cells.	[7][8][9]
Voltage-dependent K+ channels	Not Specified	Arterial smooth muscle cells	80 nM	Also inhibits voltage-dependent K+ channels.	[7]	

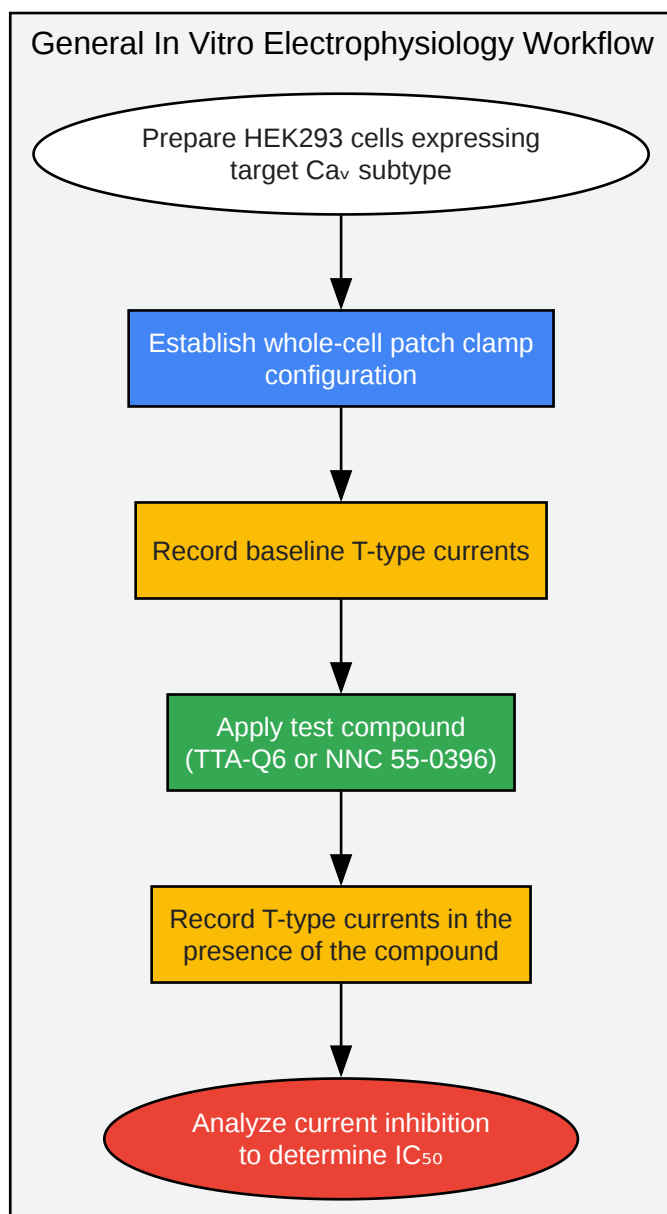
Table 2: In Vivo Efficacy

Compound	Animal Model	Indication	Dosage	Effect	Reference
TTA-Q6	Rat	Absence Epilepsy	Not Specified (Oral)	Suppresses seizure frequency.	[6]
NNC 55-0396	Mouse (GABAA α 1-null)	Tremor	20 mg/kg	Suppresses tremor.	[8]
Mouse (Harmaline-induced)	Tremor	12.5 mg/kg	Suppresses tremor.	[7]	
Mouse (U87MG xenograft)	Cancer (Glioblastoma)	20 mg/kg	Slows tumor growth.	[7]	

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental designs discussed, the following diagrams have been generated using the DOT language.





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